
3-(3-Phenylacryloyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Phenylacryloyl)benzonitrile is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a benzonitrile group and a phenylacryloyl group, making it a versatile molecule in organic synthesis and various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Phenylacryloyl)benzonitrile typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between benzaldehyde and 3-phenylacryloyl chloride in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings to produce the compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Phenylacryloyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated systems.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of catalysts or under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated ketones or alcohols.
Substitution: Amides, esters, or other substituted derivatives.
Aplicaciones Científicas De Investigación
3-(3-Phenylacryloyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
Benzonitrile: A simpler aromatic nitrile with similar reactivity but lacking the α,β-unsaturated carbonyl system.
Chalcone: The parent compound of the chalcone family, with a similar structure but without the nitrile group.
3-Phenylacryloyl chloride: A precursor in the synthesis of 3-(3-Phenylacryloyl)benzonitrile, with similar reactivity but different functional groups.
Uniqueness
This compound is unique due to the presence of both the nitrile and α,β-unsaturated carbonyl groups, which provide a combination of reactivity and versatility in chemical synthesis and biological applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Propiedades
| 72344-12-8 | |
Fórmula molecular |
C16H11NO |
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
3-(3-phenylprop-2-enoyl)benzonitrile |
InChI |
InChI=1S/C16H11NO/c17-12-14-7-4-8-15(11-14)16(18)10-9-13-5-2-1-3-6-13/h1-11H |
Clave InChI |
GWQPGEIZNSAPLM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)C2=CC=CC(=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



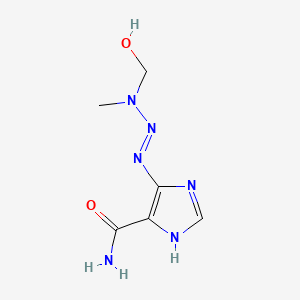
![N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine](/img/structure/B14451900.png)
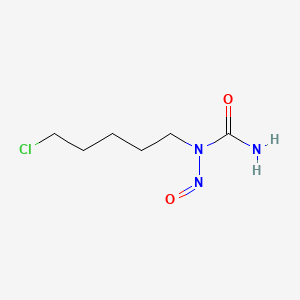
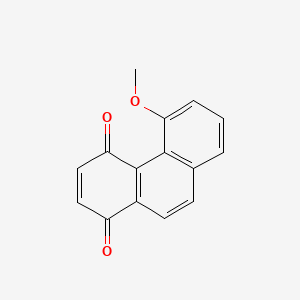

![1-[2,4-Dihydroxy-3-(prop-2-EN-1-YL)phenyl]propan-1-one](/img/structure/B14451942.png)
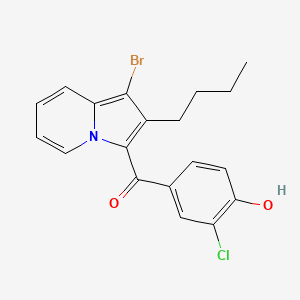

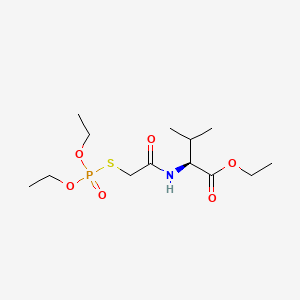
![1-[(E)-(5-chloro-1,3-benzothiazol-2-yl)iminomethyl]naphthalen-2-ol](/img/structure/B14451987.png)
